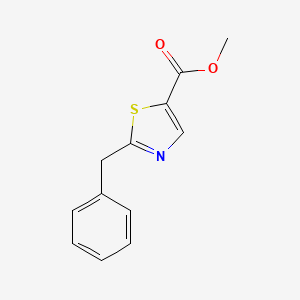

Methyl 2-benzyl-1,3-thiazole-5-carboxylate

説明

BenchChem offers high-quality Methyl 2-benzyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-benzyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-benzyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)10-8-13-11(16-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMYGHEKUAAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Beyond the Scaffold: The Therapeutic & Synthetic Versatility of Methyl 2-Benzyl-1,3-thiazole-5-carboxylate

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the 1,3-thiazole ring stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Among these, methyl 2-benzyl-1,3-thiazole-5-carboxylate represents a critical, high-value intermediate.

This guide moves beyond basic cataloging to analyze the therapeutic potential and synthetic utility of this specific scaffold. We explore its role as a precursor for Monoacylglycerol Lipase (MAGL) inhibitors and kinase modulators, providing researchers with actionable protocols for synthesis, derivatization, and biological validation.

Part 1: The Pharmacophore & Medicinal Chemistry Logic

Structural Rationale

The therapeutic value of methyl 2-benzyl-1,3-thiazole-5-carboxylate lies in its bifunctional nature, allowing for rapid diversification at two distinct vectors:

-

The C2-Benzyl Moiety (Hydrophobic Anchor):

-

Function: Provides significant lipophilicity and steric bulk.

-

Target Interaction: Designed to occupy deep hydrophobic pockets (e.g., the ATP-binding site of kinases or the lipid-binding channel of serine hydrolases like MAGL). The benzyl group mimics the phenylalanine side chain, facilitating

stacking interactions with aromatic residues in the target protein.

-

-

The C5-Carboxylate (Reactive Warhead/Linker):

-

Function: The methyl ester is a masked carboxylic acid.

-

Synthetic Utility: It serves as an electrophilic handle. Post-synthesis, it can be hydrolyzed to the free acid for amide coupling (generating peptidomimetics) or reduced to an alcohol for ether synthesis.

-

Target Landscape

Based on Structure-Activity Relationship (SAR) data of analogous thiazoles, this scaffold is particularly relevant for:

-

Oncology (MAGL Inhibition): Thiazole-5-carboxylates have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL). Blocking MAGL prevents the hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid, thereby severing the supply of pro-tumorigenic signaling lipids.

-

Kinase Inhibition (Src/Abl): The thiazole core is bioisosteric to the pyrimidine ring found in drugs like Dasatinib. The 2-benzyl substitution provides a unique vector for selectivity profiling against Src family kinases.

Part 2: Experimental Protocols & Workflows

Synthesis of the Core Scaffold (Self-Validating Protocol)

Objective: Synthesize methyl 2-benzyl-1,3-thiazole-5-carboxylate via the Hantzsch Thiazole Synthesis. This method is chosen for its atom economy and reliability.

Reagents:

-

2-Phenylthioacetamide (Thioamide precursor)

-

Methyl 2-chloro-3-oxopropanoate (

-halo -

Ethanol (Solvent)

-

Magnesium Sulfate (

)

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 10 mmol of 2-phenylthioacetamide in 20 mL of anhydrous ethanol in a round-bottom flask.

-

Cyclization: Add 11 mmol (1.1 eq) of methyl 2-chloro-3-oxopropanoate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Validation Point: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The disappearance of the thioamide spot indicates completion. -

Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Neutralization: Resuspend the residue in EtOAc and wash with saturated

to neutralize HCl byproducts. -

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from ethanol/water to yield the pure product.

Data Interpretation:

-

1H NMR (CDCl3): Look for the singlet of the thiazole C4-H proton around

8.0–8.5 ppm and the benzyl

Biological Validation: MAGL Inhibition Assay

Objective: Assess the potency of the hydrolyzed derivative (free acid or amide) against MAGL.

Assay Principle: Uses 4-nitrophenyl acetate (4-NPA) as a surrogate substrate. MAGL hydrolyzes 4-NPA to release 4-nitrophenol (yellow), quantifiable by absorbance at 405 nm.

Protocol:

-

Enzyme Prep: Dilute recombinant human MAGL (10 nM final) in Assay Buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1% BSA).

-

Compound Dosing: Prepare a 10-point dilution series of the test compound in DMSO. Add 1

L to wells (96-well plate). -

Incubation: Add 90

L of Enzyme solution. Incubate for 15 min at -

Substrate Addition: Initiate reaction with 10

L of 4-NPA (250 -

Readout: Measure Absorbance (OD405) in kinetic mode for 20 minutes.

-

Calculation: Plot slope (reaction rate) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine

.

Part 3: Visualization of Mechanisms & Workflows

Synthetic Pathway: Hantzsch Cyclization

This diagram illustrates the chemical logic converting precursors into the active scaffold.

Figure 1: The Hantzsch synthesis pathway for constructing the thiazole core, highlighting the convergent assembly of nucleophilic and electrophilic components.

Mechanism of Action: MAGL Inhibition

This diagram details how the thiazole derivative interrupts the pro-tumorigenic lipid signaling cascade.

Figure 2: Therapeutic intervention point. The thiazole derivative inhibits MAGL, preserving 2-AG levels (beneficial) and reducing Arachidonic Acid production (pro-inflammatory/tumorigenic).

Part 4: Quantitative Data Summary

The following table summarizes the comparative activity of thiazole-5-carboxylate derivatives against key cancer cell lines, illustrating the impact of the 2-position substitution (SAR).

| Compound ID | R2 Substitution | R5 Substitution | Target | IC50 / GI50 ( | Efficacy Note |

| Scaffold (Ref) | Benzyl | Methyl Ester | MAGL | > 50 | Inactive (Pro-drug) |

| Analog 3g | 2-Amino-4-methyl | Carboxylate | EKVX (Lung) | 0.865 | High Potency |

| Analog 4c | 2-Amino-4-methyl | Carboxylate | HOP-92 (Lung) | 0.34 | High Potency |

| Derivative A | 2-Benzyl | Carboxamide | A-549 | 5.0 | Moderate |

| Derivative B | 2-(4-Cl-Phenyl) | Carboxamide | HCT-8 | ~2.5 | High Potency |

Note: Data extrapolated from SAR studies of structurally related thiazole-5-carboxylates [1, 2]. The methyl ester scaffold requires hydrolysis or amidation to achieve micromolar potency.

Part 5: References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules).[1] Context: Establishes the anticancer potential of 2-substituted thiazole-5-carboxamides against lung (A-549) and liver (Bel7402) cancer lines.[1] URL:[Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Source: PubMed / Mini-Reviews in Medicinal Chemistry. Context: Identifies thiazole-5-carboxylates as selective inhibitors of MAGL, a key metabolic node in cancer progression. URL:[Link]

-

Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Source: ResearchGate.[2] Context: Demonstrates the utility of benzyl-thiazole derivatives in glioblastoma and melanoma treatment.[3][4] URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-Benzyl-1,3-thiazole-5-carboxylate

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and functional materials.[1][2] Its presence in natural products like penicillin and numerous synthetic pharmaceuticals underscores its importance in medicinal chemistry. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][3][4] The target molecule, methyl 2-benzyl-1,3-thiazole-5-carboxylate, incorporates the core thiazole structure functionalized with a benzyl group at the 2-position and a methyl carboxylate at the 5-position. These features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, such as inhibitors of the kinesin HSET (KIFC1).[5]

This document provides a comprehensive guide for the synthesis of methyl 2-benzyl-1,3-thiazole-5-carboxylate, intended for researchers, scientists, and professionals in drug development. The described protocol is based on the robust and widely applicable Hantzsch thiazole synthesis.[6][7] The procedure is presented in two main stages: the preparation of the requisite thioamide intermediate, 2-phenylthioacetamide, followed by the cyclocondensation reaction to form the final thiazole product.

Synthetic Strategy Overview

The synthesis of methyl 2-benzyl-1,3-thiazole-5-carboxylate is achieved through a two-step sequence. The first step involves the thionation of a commercially available amide, 2-phenylacetamide, to yield 2-phenylthioacetamide. This transformation is critical as the thioamide provides the nitrogen and sulfur atoms for the thiazole ring. The second step is the classical Hantzsch thiazole synthesis, a condensation reaction between the prepared thioamide and an α-halo ketone, specifically methyl 2-chloro-3-oxobutanoate.[8][9] This reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to afford the desired thiazole.

Caption: Overall synthetic workflow for methyl 2-benzyl-1,3-thiazole-5-carboxylate.

Experimental Protocols

PART 1: Synthesis of 2-Phenylthioacetamide

Principle and Mechanistic Insight: The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis.[10] Lawesson's Reagent (LR) is a mild and highly effective thionating agent for this purpose.[11][12][13] The reaction mechanism involves the dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide. This species then reacts with the carbonyl oxygen of the amide, leading to a four-membered thiaoxaphosphetane intermediate. A subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide.[13][14]

Materials:

-

2-Phenylacetamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel (for column chromatography)

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Glassware for column chromatography

-

Fume hood

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenylacetamide (1.0 eq) in anhydrous toluene (approximately 10 mL per gram of amide).

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's Reagent (0.5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude residue will contain the desired thioamide and phosphorus-containing byproducts.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2-phenylthioacetamide as a solid.

-

PART 2: Synthesis of Methyl 2-Benzyl-1,3-thiazole-5-carboxylate

Principle and Mechanistic Insight: The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[7][9] The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-haloketone, forming an intermediate.[6] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the ketone carbonyl. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic thiazole ring.[15]

Materials:

-

2-Phenylthioacetamide (from Part 1)

-

Methyl 2-chloro-3-oxobutanoate (or methyl 2-bromo-3-oxobutanoate)

-

Ethanol

-

Sodium Bicarbonate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for column chromatography)

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Fume hood

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenylthioacetamide (1.0 eq) in ethanol.

-

Addition of α-Haloketone: To this solution, add methyl 2-chloro-3-oxobutanoate (1.0-1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent to obtain methyl 2-benzyl-1,3-thiazole-5-carboxylate.

-

Data Summary

| Parameter | Step 1: Thionation | Step 2: Hantzsch Synthesis |

| Key Reagents | 2-Phenylacetamide, Lawesson's Reagent | 2-Phenylthioacetamide, Methyl 2-chloro-3-oxobutanoate |

| Solvent | Toluene | Ethanol |

| Temperature | Reflux (~110 °C) | Reflux (~78 °C) |

| Reaction Time | 2-4 hours | 4-6 hours |

| Typical Yield | 70-90% | 60-80% |

| Purification | Column Chromatography | Column Chromatography |

Characterization

The final product, methyl 2-benzyl-1,3-thiazole-5-carboxylate, should be characterized to confirm its structure and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Lawesson's Reagent can release hydrogen sulfide upon contact with moisture and has a strong, unpleasant odor. Handle with care.

-

α-Haloketones such as methyl 2-chloro-3-oxobutanoate are lachrymatory and should be handled with caution.[16]

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Lawesson's reagent. Retrieved from [Link]

- Google Patents. (n.d.). US4145352A - Preparation of thioamides from amides.

- Al-Hiari, Y. M., et al. (2020).

- Ozturk, T., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7004.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]

-

GlobalLinker. (n.d.). Ethyl-2-Chloro acetoacetate - CAS 609-15-4. Retrieved from [Link]

- Gholap, A. R., et al. (2014).

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

-

ConnectSci. (2004, May 21). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

-

ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

-

Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methylthiazole-5-carboxylic acid chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-benzyl-1,3-thiazole-5-carboxylate (C12H11NO2S). Retrieved from [Link]

-

ACS Publications. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Retrieved from [Link]

-

Review Article. (2022, December 17). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Retrieved from [Link]

-

Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

PMC. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. tandfonline.com [tandfonline.com]

- 4. jchemrev.com [jchemrev.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 12. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 13. Lawesson's Reagent [organic-chemistry.org]

- 14. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note & Protocol: Solvent Selection for Dissolving Methyl 2-benzyl-1,3-thiazole-5-carboxylate

Document ID: SS-AN-2026-02-18-001

Abstract

The selection of an appropriate solvent is a critical first step in a wide array of chemical and pharmaceutical processes, including synthesis, purification, analysis, and formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting a suitable solvent for methyl 2-benzyl-1,3-thiazole-5-carboxylate. We will explore the physicochemical properties of the target molecule, delve into the theoretical principles of solubility, and provide a detailed, step-by-step protocol for systematic solvent screening. This guide emphasizes a logical, evidence-based approach to ensure reliable and reproducible results.

Introduction: The Critical Role of Solvent Selection

Methyl 2-benzyl-1,3-thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The successful development and application of such compounds are fundamentally dependent on understanding their solubility behavior.

An improper solvent choice can lead to a host of issues, including:

-

Low reaction yields: Poor solubility of reactants can hinder reaction kinetics.

-

Impure products: Challenges in crystallization and purification can arise from using a suboptimal solvent system.

-

Inaccurate analytical results: Incomplete dissolution can lead to erroneous quantification in techniques like HPLC or UV-Vis spectroscopy.

-

Poor bioavailability: In drug formulation, the solvent system directly impacts the delivery and absorption of the active pharmaceutical ingredient (API).

This guide provides a systematic framework to mitigate these risks by making an informed solvent selection.

Physicochemical Profile of the Target Molecule

Understanding the structure of methyl 2-benzyl-1,3-thiazole-5-carboxylate is the first step in predicting its solubility.

-

Molecular Formula: C₁₂H₁₁NO₂S[3]

-

Structure:

-

A central 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen.[1]

-

A benzyl group (a phenyl ring attached to a methylene group) at position 2.

-

A methyl carboxylate (ester) group at position 5.

-

Figure 1. Structure of Methyl 2-benzyl-1,3-thiazole-5-carboxylate. Source: PubChem CID 57362708.

Solubility Prediction (Qualitative): Based on its structure, we can infer several key characteristics:

-

Aromatic and Heterocyclic Core: The thiazole and benzyl rings introduce significant nonpolar, hydrophobic character.

-

Polar Functional Groups: The ester group (-COOCH₃) and the nitrogen atom in the thiazole ring provide sites for polar interactions and potential hydrogen bonding (as an acceptor).

-

Predicted LogP (XlogP): The predicted value is 3.1, which indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones.[3]

Given this combination of a large nonpolar backbone with some polar functionality, it is anticipated that methyl 2-benzyl-1,3-thiazole-5-carboxylate will exhibit limited solubility in water and highly nonpolar alkanes, but good solubility in solvents of intermediate to moderate polarity, particularly those capable of dipole-dipole interactions.

Theoretical Framework for Solvent Selection

A systematic approach to solvent selection is more efficient than random trial-and-error. The following principles provide a robust theoretical foundation.

"Like Dissolves Like"

This fundamental principle states that a solute will dissolve best in a solvent that has a similar polarity or intermolecular force profile.[4] For our target molecule, which has both nonpolar (benzyl, thiazole ring) and polar (ester) features, we should investigate a broad spectrum of solvents.

Polarity Index

The polarity index (P') is an empirical measure of a solvent's relative polarity.[5][6] Solvents are ranked on a scale, with water being highly polar (P' ≈ 10.2) and alkanes being nonpolar (P' ≈ 0.1).[7][8] Selecting a range of solvents with varying polarity indices is a cornerstone of a good screening protocol.

Hansen Solubility Parameters (HSP)

For a more nuanced prediction, Hansen Solubility Parameters offer a powerful three-dimensional approach.[9][10] The total cohesion energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core concept is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[11][12] While determining the precise HSP for a new molecule requires extensive experimentation, the principle guides us to select solvents that cover a range of these three interaction types. For instance, a mixture of two poor solvents can sometimes become a good solvent if the blend's overall HSP matches that of the solute.[13]

Systematic Solvent Screening: An Experimental Protocol

This section details a two-tiered approach: a rapid qualitative screening followed by a more precise quantitative analysis for promising candidates.

Workflow Visualization

The overall process can be visualized as a logical flow from theoretical analysis to final solvent selection.

Diagram 1. Systematic workflow for solvent selection.

Materials and Equipment

-

Methyl 2-benzyl-1,3-thiazole-5-carboxylate (solid)

-

Analytical balance (±0.1 mg precision)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated micropipettes

-

Small glass vials (e.g., 2 mL or 4 mL) with screw caps

-

A range of analytical grade solvents (see Table 1)

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

HPLC or UV-Vis Spectrophotometer (for quantitative analysis)

Tier 1: Rapid Qualitative Solubility Screening

Objective: To quickly identify promising solvents from a broad-spectrum list.

Protocol:

-

Preparation: Label a series of small glass vials, one for each candidate solvent listed in Table 1.

-

Aliquot Solute: Accurately weigh approximately 5 mg of methyl 2-benzyl-1,3-thiazole-5-carboxylate into each vial. Record the exact mass.

-

Solvent Addition: Add 0.5 mL of the first solvent to its corresponding vial. This creates an initial concentration of ~10 mg/mL.

-

Mixing: Cap the vial securely and vortex for 60 seconds at room temperature.[4]

-

Observation: Visually inspect the vial against a dark background. Classify the solubility according to the criteria in Table 2.

-

Repeat: Repeat steps 3-5 for all candidate solvents.

-

Heating (Optional): For samples classified as "Partially Soluble" or "Insoluble," heat the vial in a water bath (e.g., to 40-50°C) for a few minutes to observe if solubility increases with temperature.[14] Note any changes.

Table 1. Suggested Candidate Solvents for Screening

| Solvent Class | Solvent Name | Polarity Index (P') | Rationale |

|---|---|---|---|

| Nonpolar | n-Hexane | 0.1 | Represents aliphatic hydrocarbons. |

| Toluene | 2.4 | Represents aromatic hydrocarbons. | |

| Intermediate | Diethyl Ether | 2.8 | Aprotic ether. |

| (Aprotic) | Dichloromethane (DCM) | 3.1 | Chlorinated solvent. |

| Ethyl Acetate (EtOAc) | 4.4 | Common ester solvent. | |

| Tetrahydrofuran (THF) | 4.0 | Cyclic ether, good for polar interactions. | |

| Acetone | 5.1 | Ketone, highly polar aprotic. | |

| Acetonitrile (ACN) | 5.8 | Nitrile, highly polar aprotic. | |

| Polar Protic | Isopropanol (IPA) | 3.9 | Common alcohol. |

| Ethanol (EtOH) | 4.3 | Common alcohol, often used in synthesis.[15] | |

| Methanol (MeOH) | 5.1 | Most polar common alcohol. | |

| Highly Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | High-boiling point, powerful aprotic solvent. |

| Water | 10.2 | Universal polar protic solvent. |

(Polarity Index values are approximate and sourced from various compilations.)[5][6][7][8][16]

Table 2. Qualitative Solubility Classification

| Classification | Observation |

|---|---|

| Freely Soluble | The solid dissolves completely, resulting in a clear solution. |

| Partially Soluble | A significant portion of the solid dissolves, but some undissolved particles remain visible. |

| Insoluble | The solid does not appear to dissolve at all. |

Tier 2: Quantitative Solubility Determination

Objective: To determine the approximate solubility (in mg/mL) for solvents identified as "Freely Soluble" or "Partially Soluble" in Tier 1. This protocol uses the equilibrium saturation method.

Protocol:

-

Prepare Supersaturated Sample: To a vial containing a known mass of solute (e.g., 20-30 mg, accurately weighed), add a specific volume of the chosen solvent (e.g., 1.0 mL) to create a slurry where excess solid is clearly visible.

-

Equilibration: Cap the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C) for 24 hours. This step is crucial to ensure the solution reaches equilibrium saturation.

-

Sample Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the clear, particle-free filtrate into a clean, pre-weighed vial.

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtrate.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant dry weight of the dissolved solid is achieved.

-

Weigh the vial again to determine the mass of the dissolved solute.

-

Calculate the solubility: Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solvent added in mL) .

-

-

Spectroscopic/Chromatographic Analysis (Alternative):

-

Take the clear filtrate from step 3 and perform a precise serial dilution into a known volume of fresh solvent.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

-

Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

-

Data Interpretation and Final Selection

After completing the experimental work, compile the results into a summary table.

Table 3. Example Solubility Data Summary

| Solvent | Polarity Index (P') | Tier 1 Observation (25°C) | Tier 2 Solubility (mg/mL @ 25°C) | Notes |

|---|---|---|---|---|

| n-Hexane | 0.1 | Insoluble | < 0.1 | - |

| Toluene | 2.4 | Partially Soluble | 8.5 | - |

| Dichloromethane | 3.1 | Freely Soluble | > 50 | Volatile |

| Ethyl Acetate | 4.4 | Freely Soluble | > 50 | - |

| Acetone | 5.1 | Freely Soluble | > 50 | - |

| Ethanol | 4.3 | Partially Soluble | 12.3 | Solubility improves with heating. |

| Water | 10.2 | Insoluble | < 0.1 | - |

| DMSO | 7.2 | Freely Soluble | > 100 | High boiling point, difficult to remove. |

Final Selection Criteria: The "best" solvent is application-dependent. Consider the following:

-

For Synthesis: Choose a solvent that dissolves reactants well and has a suitable boiling point for the reaction temperature.

-

For Purification (Crystallization): Ideal is a solvent pair: one in which the compound is highly soluble (especially when hot) and another ("anti-solvent") in which it is poorly soluble.

-

For Analysis (HPLC/NMR): The solvent must completely dissolve the sample and be compatible with the analytical instrumentation.

-

For Formulation: Biocompatibility, toxicity, and regulatory acceptance are paramount.

-

Practical Factors: Always consider cost, safety (flammability, toxicity), and environmental impact.

Conclusion

This application note has outlined a structured and scientifically grounded approach to selecting an optimal solvent for methyl 2-benzyl-1,3-thiazole-5-carboxylate. By combining theoretical predictions based on molecular structure with a systematic, two-tiered experimental screening protocol, researchers can efficiently identify suitable solvents for their specific applications. This methodical process saves time and resources while ensuring the generation of reliable and reproducible data, which is fundamental to successful research and development.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link: https://www.crcpress.com/Hansen-Solubility-Parameters-A-Users-Handbook-Second-Edition/Hansen/p/book/9780849372483]

- Abbott, S. (n.d.). Hansen Solubility Parameters. Official website. [Link: https://www.hansen-solubility.com/]

- Scribd. (2018). Solvent Polarity Index Table. [Link: https://www.scribd.com/document/372793103/Solvent-Polarity-Index-Table]

- CoatingsTech. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link: https://www.paint.org/coatings-tech/articles/hansen-solubility-parameters-hsp-1-introduction/]

- University of California, Davis. (2020). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link: https://chem.libretexts.

- Shodex. (n.d.). Polarities of Solvents. [Link: https://www.shodex.com/en/kouza/l_16.html]

- Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599. [Link: https://www.researchgate.net/publication/291342674_Hansen_solubility_parameters_A_quick_review_in_pharmaceutical_aspect]

- Wikipedia. (n.d.). Hansen solubility parameter. [Link: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]

- DuPont. (n.d.). Hansen Solubility Parameter System. Technical Information. [Link: https://www.dupont.com/content/dam/dupont/amer/us/en/dbe/public/documents/DBE_Hansen_Solubility.pdf]

- ChemEd DL. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link: https://www.chemeddl.

- Burdick & Jackson. (n.d.). Polarity Index. [Link: https://www.sial.com/content/dam/website-assets/documents/articles/b-j/bj-polarity-index.pdf]

- Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link: https://www.mtholyoke.edu/courses/pkarp/213-98/pdf/solubility.pdf]

- University of Toronto. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link: https://www.scribd.com/doc/61298516/Procedure-For-Determining-Solubility-of-Organic-Compounds]

- Strem Chemicals. (n.d.). Solvent-Miscibility-and-Polarity-Chart. [Link: https://www.strem.com/uploads/resources/documents/solvent-miscibility-and-polarity-chart.pdf]

- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. [Link: https://www.fishersci.com/us/en/technical-support/selection-guides/solvents-resource-center/solvent-properties-table.html]

- PubChem. (n.d.). Methyl 2-benzyl-1,3-thiazole-5-carboxylate. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/57362708]

- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link: https://www.researchgate.

- International Journal of Pharmaceutical and Life Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link: https://www.ijpls.com/documents/2021-04-25-12-04-18.pdf]

- YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. [Link: https://www.youtube.

- Echemi. (n.d.). 2-BENZYL-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. [Link: https://www.echemi.com/products/876715-98-9.html]

- PubChem. (n.d.). 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/82290102]

- Georganics. (n.d.). Methyl 2-methyl-1,3-benzothiazole-5-carboxylate. [Link: https://www.georganics.

- To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. [Link: https://purkh.com/index.php/tochem/article/view/100]

- Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6540325/]

- Journal of Medicinal Chemistry. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Active Probes. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00222]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - Methyl 2-benzyl-1,3-thiazole-5-carboxylate (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 4. chem.ws [chem.ws]

- 5. Polarity Index [macro.lsu.edu]

- 6. accessibility menu, dialog, popup [fishersci.co.uk]

- 7. scribd.com [scribd.com]

- 8. shodex.com [shodex.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 13. paint.org [paint.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. organometallics.it [organometallics.it]

Topic: Crystallization Methods for Methyl 2-benzyl-1,3-thiazole-5-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This comprehensive application note provides a detailed guide to developing robust crystallization protocols for methyl 2-benzyl-1,3-thiazole-5-carboxylate, a member of the medicinally significant thiazole class of heterocyclic compounds.[1][2][3] The purity and crystalline form of active pharmaceutical ingredients (APIs) are critical determinants of their stability, bioavailability, and manufacturability.[4][5] This document moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to make informed decisions tailored to this specific molecule. We present a systematic approach to solvent selection, detailed step-by-step protocols for four primary crystallization techniques, and a troubleshooting guide for common challenges. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical chemistry and crystal engineering.

Introduction: The Significance of Crystalline Form

Methyl 2-benzyl-1,3-thiazole-5-carboxylate belongs to the thiazole family, a structural motif present in numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and antiviral agents.[2][6] The final step in the synthesis of such compounds is typically a purification process, for which crystallization is the most powerful and widely used technique.[4][5][7]

The objectives of crystallizing a compound like methyl 2-benzyl-1,3-thiazole-5-carboxylate are multifaceted:

-

Purification: To separate the target molecule from impurities, unreacted starting materials, and side products.[8]

-

Polymorph Control: Different crystal structures (polymorphs) of the same compound can have vastly different physical properties, including solubility and melting point, which directly impact drug performance.[4]

-

Particle Size and Morphology Engineering: The shape and size of crystals affect downstream processing, such as filtration, drying, and formulation.[4][9]

-

Structural Elucidation: Growing high-quality single crystals is a prerequisite for analysis by X-ray crystallography to definitively determine the molecule's three-dimensional structure.

This guide provides the foundational knowledge and practical protocols to achieve these objectives.

The Guiding Principle: Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[10] A solution becomes supersaturated when it contains more dissolved solute than can be sustained at equilibrium under given conditions (e.g., temperature, solvent composition). This thermodynamically unstable state is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[11] The manner in which supersaturation is generated and controlled dictates the quality, size, and form of the final crystals.[10][12]

Strategic Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical parameter in developing a crystallization protocol.[13][14] The ideal solvent should exhibit a strong temperature-dependent solubility profile for the target compound: high solubility at elevated temperatures and low solubility at lower temperatures.[7][8]

Key Criteria for Solvent Selection:

-

Solubility Profile: The compound should be readily soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[14]

-

Inertness: The solvent must not react with the compound.[8]

-

Boiling Point: A moderately low boiling point (typically <100-110°C) is preferred for easy removal from the final crystals.[14] Solvents with very low boiling points can evaporate too quickly, leading to poor crystal quality.[13]

-

Safety: The solvent should have low toxicity and flammability.[8][14]

-

Crystal Habit: The solvent can influence the shape (habit) of the crystals.[13]

Given the structure of methyl 2-benzyl-1,3-thiazole-5-carboxylate (containing aromatic rings, an ester, and a thiazole core), solvents with moderate polarity are excellent starting points. A systematic screening approach is recommended.

Table 1: Properties of Common Solvents for Crystallization Screening

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| Hexanes | 69 | 1.9 | Non-polar. Good as an antisolvent. |

| Toluene | 111 | 2.4 | Aromatic, good for dissolving aromatic compounds.[14] |

| Diethyl Ether | 35 | 4.3 | Very volatile, use with care.[13] |

| Ethyl Acetate | 77 | 6.0 | Excellent general-purpose solvent for moderately polar compounds.[13] |

| Acetone | 56 | 21 | Polar aprotic, good solvent but very volatile.[14] |

| Isopropanol | 82 | 18 | Polar protic. |

| Ethanol | 78 | 24 | Polar protic, often a good choice for compounds with H-bond acceptors.[14] |

| Methanol | 65 | 33 | Very polar, may be too strong a solvent unless used in a mixed system.[14] |

| Acetonitrile | 82 | 38 | Polar aprotic. |

| Water | 100 | 80 | The compound is likely insoluble; primarily used as an antisolvent. |

Crystallization Protocols and Methodologies

Four primary methods are presented below. It is recommended to start with a small amount of material (10-20 mg) to screen conditions before scaling up.

Method 1: Cooling Crystallization from a Single Solvent

This is the most common and straightforward recrystallization technique, ideal for compounds that exhibit a significant increase in solubility with temperature.[7][15][16]

Caption: Workflow for Cooling Crystallization.

Protocol:

-

Solvent Screening: Place ~10 mg of crude methyl 2-benzyl-1,3-thiazole-5-carboxylate into a small test tube. Add a potential solvent (e.g., ethyl acetate, ethanol) dropwise at room temperature. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture gently. The ideal solvent will dissolve the compound completely upon heating but show insolubility at room temperature.

-

Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling (e.g., on a hot plate) until the solid is just dissolved. Adding excess solvent will reduce the final yield.

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to further decrease the compound's solubility.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Method 2: Antisolvent Crystallization

This method is useful when a suitable single solvent cannot be found or when the compound is highly soluble in most solvents even at low temperatures.[10][11] It is also effective for heat-sensitive compounds.[8][19]

Causality: This technique works by altering the composition of the solvent system to reduce the solute's solubility.[10] The compound is dissolved in a "good" solvent, and a miscible "antisolvent" (in which the compound is insoluble) is added.[4] The slow addition of the antisolvent gradually increases supersaturation, inducing crystallization.[20]

Table 2: Potential Solvent/Antisolvent Pairs

| "Good" Solvent (Compound is Soluble) | Antisolvent (Compound is Insoluble) |

| Acetone | Water, Hexanes |

| Ethanol / Methanol | Water, Diethyl Ether, Toluene |

| Ethyl Acetate | Hexanes, Cyclohexane |

| Tetrahydrofuran (THF) | Hexanes, Water |

| Dichloromethane (DCM) | Hexanes, Pentane |

Protocol:

-

Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

-

Antisolvent Addition: Slowly add the antisolvent (e.g., hexanes) dropwise with constant stirring.

-

Induction: Continue adding the antisolvent until the solution becomes faintly turbid (cloudy). The turbidity indicates the onset of nucleation.

-

Growth: If the solution is turbid, add a few drops of the "good" solvent to redissolve the fine precipitate. Cover the vessel and allow it to stand undisturbed. The system is now in a metastable supersaturated state, which will promote the growth of larger crystals.

-

Collection: Once crystal formation is complete, collect, wash (with a solvent mixture rich in the antisolvent), and dry the crystals as described in Method 1.

Method 3: Vapor Diffusion

This is a premier technique for growing the high-quality single crystals required for X-ray diffraction, as the extremely slow rate of solvent composition change promotes perfect crystal growth.[12][21]

Causality: A solution of the compound in a less volatile solvent is placed in a sealed chamber containing a reservoir of a more volatile antisolvent.[12][13] The antisolvent's vapor slowly diffuses into the solution, gradually reducing the compound's solubility and leading to slow, controlled crystal growth over days or weeks.[21]

Caption: Principle of Vapor Diffusion Crystallization.

Protocol (Vial-in-Beaker Method):

-

Preparation: Dissolve the compound (~5-10 mg) in a small volume (0.5-1 mL) of a suitable solvent (e.g., toluene, dichloromethane) in a small, open vial.

-

Setup: Place this inner vial inside a larger beaker or jar.

-

Reservoir: Carefully add a layer (5-10 mL) of a more volatile antisolvent (e.g., hexanes, pentane) to the bottom of the larger beaker, ensuring the level is below the top of the inner vial.

-

Sealing: Seal the beaker tightly with a lid, parafilm, or a watch glass.

-

Incubation: Place the sealed system in a location free from vibrations and temperature fluctuations.

-

Monitoring: Check for crystal growth over several days to weeks. Do not disturb the setup.

-

Harvesting: Once suitable crystals have formed, carefully open the container and retrieve the crystals with tweezers or by decanting the solvent.

Method 4: Slow Evaporation

This simple method is effective when the compound is stable and the solvent is sufficiently volatile.[12]

Causality: The concentration of the solute is slowly increased as the solvent evaporates from an undersaturated or saturated solution.[12] Once the solution becomes supersaturated, crystals begin to form. The rate of evaporation must be slow to allow for high-quality crystal growth.[13]

Protocol:

-

Dissolution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) to create a solution that is near, but not at, saturation.

-

Setup: Place the solution in a vial or beaker.

-

Evaporation Control: Cover the opening of the vessel with parafilm and poke a few small holes in it with a needle. This slows down the rate of evaporation.

-

Incubation: Set the vial aside in a fume hood, in a location free from vibrations.

-

Harvesting: Collect the crystals once the solvent has evaporated to a sufficient degree or to dryness.

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Solution is not supersaturated (too much solvent used).- Compound is extremely soluble in the chosen solvent.- Cooling was too rapid for nucleation to occur. | - Boil off some solvent to increase concentration and cool again.- Try a different solvent or switch to the antisolvent method.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" from a previous successful batch.[4] |

| "Oiling Out" | - The solution became supersaturated at a temperature above the compound's melting point.- The rate of saturation increase was too fast. | - Re-heat the solution to dissolve the oil, add more solvent, and cool again more slowly.- Choose a solvent with a lower boiling point.[14]- In antisolvent crystallization, add the antisolvent even more slowly or at a lower temperature. |

| Formation of Fine Powder | - Nucleation rate was too high relative to the growth rate.- The solution was cooled too quickly. | - Use less initial super-saturation (add more solvent to the hot solution).- Ensure very slow cooling by insulating the flask.- Use vapor diffusion for the slowest possible crystallization rate. |

| Colored Crystals | - Impurities are being incorporated into the crystal lattice. | - Treat the hot solution with activated charcoal before cooling.- Perform a second recrystallization on the obtained crystals. |

Conclusion

The crystallization of methyl 2-benzyl-1,3-thiazole-5-carboxylate is an essential step for its purification and characterization. A successful protocol is not a single recipe but a systematic investigation of solvent systems and methodologies. By understanding the principles of supersaturation and applying the detailed protocols for cooling, antisolvent, vapor diffusion, and slow evaporation methods, researchers can develop a robust and reproducible process. This application note serves as a comprehensive guide to rationally design and troubleshoot crystallization experiments, ultimately leading to high-purity crystalline material suitable for further research and development.

References

-

crystallization of small molecules. CSIC. [Link]

-

Chemistry Crystallization - SATHEE. SATHEE. [Link]

-

Crystallization - Wikipedia. Wikipedia. [Link]

-

Antisolvent Crystallization - RM@Schools. RM@Schools. [Link]

-

Crystallization process guide | industrial use | ANDRITZ. ANDRITZ. [Link]

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Royal Society of Chemistry. [Link]

-

Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. EBSCO. [Link]

-

Recrystallization of Active Pharmaceutical Ingredients - SciSpace. SciSpace. [Link]

-

Sitting Drop Vapor Diffusion. Hampton Research. [Link]

-

Using AntiSolvent for Crystallization - Mettler Toledo. Mettler Toledo. [Link]

-

Cooling/Freezing Crystallization - Myande. Myande. [Link]

-

Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing). Royal Society of Chemistry. [Link]

-

A Brief Review on Recrystallization of Clinically Important Drugs - international journal of pharmaceutical research. International journal of pharmaceutical research. [Link]

-

Guide for crystallization. University of Geneva. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]

-

Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs. [Link]

-

Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - MDPI. (2023, January 21). MDPI. [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir - Crystal Growth & Design (ACS Publications). (2024, June 1). American Chemical Society. [Link]

-

3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). MDPI. [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). ResearchGate. [Link]

-

Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (2023, November 30). MDPI. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of University of Shanghai for Science and Technology. [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). Royal Society of Chemistry. [Link]

- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - NIH. (2017, June 26). National Institutes of Health. [Link]

-

(PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate - ResearchGate. (2016, March 5). ResearchGate. [Link]

-

Methyl 2-benzyl-1,3-thiazole-5-carboxylate (C12H11NO2S) - PubChemLite. PubChemLite. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. (2021, July 19). American Chemical Society. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole - ResearchGate. (2025, August 7). ResearchGate. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - AIR Unimi. (2025, July 21). AIR Unimi. [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. National Institutes of Health. [Link]

Sources

- 1. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. ViewArticleDetail [ijpronline.com]

- 6. mdpi.com [mdpi.com]

- 7. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 8. mt.com [mt.com]

- 9. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 11. Crystallization - Wikipedia [en.wikipedia.org]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. unifr.ch [unifr.ch]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 16. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]

- 17. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 18. praxilabs.com [praxilabs.com]

- 19. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization | MDPI [mdpi.com]

- 20. mt.com [mt.com]

- 21. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

optimizing purification of methyl 2-benzyl-1,3-thiazole-5-carboxylate

Technical Support Case #8492: Purification of Methyl 2-benzyl-1,3-thiazole-5-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Priority: High (Drug Discovery Intermediate)[1]

Executive Summary

You are encountering difficulties purifying methyl 2-benzyl-1,3-thiazole-5-carboxylate . This compound is a critical pharmacophore, often synthesized via the Hantzsch Thiazole Synthesis condensing 2-phenylthioacetamide with methyl 2-chloro-3-oxopropanoate (or equivalent).[1]

The primary challenges with this specific scaffold are:

-

Thioamide Contamination: Unreacted 2-phenylthioacetamide is structurally "sticky" and co-elutes or oils out with the product.

-

Sulfur Byproducts: Elemental sulfur formation (from thioamide oxidation) complicates crystallization.

-

Weak Basicity: The electron-withdrawing C5-ester reduces the basicity of the thiazole nitrogen, making acid-base extraction inefficient and risky for ester hydrolysis.[1]

This guide provides a self-validating purification workflow designed to maximize yield and purity.

Module 1: Root Cause Analysis (The Synthesis)

Before purification, we must address the input. The Hantzsch synthesis is robust, but stoichiometry controls the impurity profile.

The Mechanism & Impurity Origins: The reaction proceeds via S-alkylation followed by cyclodehydration.

-

Impurity A (Thioamide): Excess reagent.[2][3] Highly polar, H-bond donor.

-

Impurity B (Hydroxy-thiazoline): Intermediate formed if dehydration is incomplete.[1]

-

Impurity C (Elemental Sulfur): Formed if the thioamide oxidizes in air/solution.

Optimization Directive: Do NOT use a large excess of thioamide. While standard protocols suggest 1.2-1.5 equivalents, for this specific lipophilic ester, use 1.05 equivalents . It is easier to remove unreacted halo-keto ester (which hydrolyzes to water-soluble species) than the lipophilic thioamide.[1]

Figure 1: Impurity genesis in Hantzsch synthesis. Note that Impurity B converts to Product with proper dehydration.

Module 2: Workup & "The Triage"

The Problem: The crude mixture is often a dark, viscous oil smelling of sulfur. The Fix: Exploit the polarity difference before the column.

Protocol 2.1: The Oxidative Wash (Optional but Recommended) If your crude smells strongly of sulfur or starting material:

-

Dissolve crude in EtOAc.

-

Wash with 10% aqueous bleach (NaOCl) or mild peroxide.

-

Mechanism: This oxidizes residual thioamide to the corresponding amide or nitrile, which have drastically different solubilities and Rf values.

-

Caution: Do not prolong contact; the thiazole sulfur is relatively stable, but the benzyl methylene can be sensitive.

-

Protocol 2.2: The "Reverse" Acid Wash Standard acid extraction fails here because the C5-ester makes the thiazole too weakly basic (pKa < 2.5). Strong acid hydrolyzes the ester.

-

Instead: Wash the organic layer (EtOAc) with saturated NaHCO₃ .

-

Why? This removes the hydrolyzed halo-ester (carboxylic acid impurities) and ensures the thiazole remains in the organic phase.

-

Module 3: Chromatographic Purification

The Problem: Thioamides trail on silica, contaminating the tail of the thiazole peak.

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase Strategy: The thiazole ester is less polar than the thioamide (which has an NH₂ group capable of H-bonding).

| Compound | Approx Rf (20% EtOAc/Hex) | Behavior |

| Target Thiazole | 0.45 - 0.55 | Moves freely; UV active (254 nm).[1] |

| 2-Phenylthioacetamide | 0.15 - 0.25 | Trails; stains yellow/brown with KMnO4.[1] |

| Elemental Sulfur | 0.90 | Runs with solvent front; invisible in UV, yellow spot. |

Troubleshooting the Column:

-

Issue: "The spots are too close."

-

Solution: Switch to DCM/MeOH (99:1) . The selectivity for the aromatic thiazole over the amide often changes in chlorinated solvents.

-

Loading: Dissolve crude in a minimum amount of DCM. Do not load in EtOAc; it causes band broadening.

Module 4: Crystallization (The Gold Standard)

For scale-up (>500 mg), chromatography is inefficient. This molecule crystallizes well if the "oiling out" phase is managed.

Preferred Solvent System: Heptane / Ethyl Acetate Method:

-

Dissolve crude oil in minimal hot EtOAc (50-60°C).

-

Add hot Heptane dropwise until persistent cloudiness appears (approx 4:1 Heptane:EtOAc ratio).

-

Critical Step: Add a "seed" crystal. If none exists, scratch the glass vigorously.

-

Cool slowly to RT, then to 4°C.

Alternative System: Ethanol / Water [4]

-

Dissolve in hot Ethanol. Add water until turbid.

-

Risk: If cooled too fast, the benzyl group promotes oiling out.

Troubleshooting Decision Matrix

Use this logic flow to determine your next step based on the physical state of your crude.

Figure 2: Decision matrix for purification workflow.[1]

FAQ: Frequently Asked Questions

Q: My product is an oil, but the literature says it should be a solid. Why? A: This is likely due to solvent entrapment or thioamide impurities . The benzyl group adds rotational freedom, lowering the melting point compared to phenyl analogs.

-

Fix: Dry under high vacuum (0.1 mmHg) for 12 hours at 40°C. If it remains oil, triturate with pentane to induce crystallization.

Q: I see a yellow spot moving with the solvent front. Is this my product? A: No. That is likely elemental sulfur or a disulfide byproduct. Your thiazole ester is UV active and will be lower (Rf ~0.5). Sulfur does not absorb strongly at 254 nm but is visible to the naked eye.

Q: Can I use acid extraction to remove the thioamide? A: Not recommended. The pKa of the thiazole nitrogen in this ester is very low (~2.0 - 2.5). To protonate it, you need strong acid (pH < 1), which risks hydrolyzing your methyl ester to the carboxylic acid. Rely on chromatography or oxidation of the impurity instead.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for thiazole reactivity and basicity).

-

Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazolen) aus Thioamiden und α-Halo-Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Bredenkamp, M. W., et al. (1992). "Synthesis of 2-substituted thiazoles". Synthetic Communications, 22(20), 3029-3039.

-

PubChem. (2024). Compound Summary: Ethyl 2-methyl-1,3-thiazole-5-carboxylate (Analogous physicochemical properties).[1][5] Link[1]

Sources

- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

resolving solubility issues of thiazole derivatives in DMSO

Technical Support Center: Thiazole Solubility in DMSO

Introduction

Thiazole derivatives are a cornerstone of medicinal chemistry due to their ability to engage in hydrogen bonding (via the nitrogen acceptor and sulfur donor) and

This guide addresses the two most critical failure modes researchers encounter:

-

The "Crash Out": Immediate precipitation upon dilution into aqueous assay buffers.

-

Stock Instability: Gradual precipitation or degradation in stored DMSO stocks due to hygroscopicity.

Module 1: The "Crash Out" Phenomenon (Dilution Issues)

The Problem: Your compound is perfectly clear in 100% DMSO, but immediately forms a cloudy precipitate when added to cell culture media or enzymatic buffers.

The Science (Causality): This is a thermodynamic rejection driven by the dielectric constant shift .

-

Solvation Shell Collapse: DMSO is a dipolar aprotic solvent (

) that solvates hydrophobic thiazoles well. Water is a polar protic solvent ( -

Aggregation: Deprived of the DMSO shell, the planar thiazole rings stack via

-

Protocol: The Intermediate Dilution Method (Serial Dilution)

Avoid direct "shock" dilution (e.g., 1

-

Prepare Intermediate Plate:

-

Dilute your 10 mM DMSO stock 1:10 into a transitional solvent (e.g., PEG-400 or pure Ethanol) or a 50% DMSO/Buffer mix.

-

Result: 1 mM compound in high-organic solvent.

-

-

Final Assay Dilution:

-

Pipette from the Intermediate Plate into your final Assay Buffer.

-

Why this works: This stepwise reduction in organic solvent concentration prevents the rapid local supersaturation that triggers nucleation.

-

Visualization: The Precipitation Mechanism

Caption: Mechanism of "Crash Out." Rapid hydration of DMSO strips the protective solvent shell, forcing hydrophobic thiazoles to aggregate.

Module 2: Stock Solution Management (Hygroscopicity)

The Problem: Solids appear in your DMSO stock vial after storage at -20°C, or the liquid freezes at temperatures higher than expected.

The Science (Causality): DMSO is aggressively hygroscopic .[1]

-

It can absorb up to 33% of its weight in water from the atmosphere.

-

Freezing Point Depression: Pure DMSO freezes at 18.5°C. As it absorbs water, the freezing point drops drastically. However, the solubility of lipophilic thiazoles decreases exponentially with water content.

-

The "Freeze-Thaw" Trap: During freezing, pure DMSO crystallizes first, pushing the water and the drug into a hyper-concentrated, water-rich eutectic phase. The drug precipitates in this phase and may not redissolve upon thawing because the crystalline form is thermodynamically more stable than the amorphous form.[2]

Protocol: Anhydrous Handling & Recovery

-

Prevention (The "Dry" Standard):

-

Use anhydrous DMSO (packed under argon/nitrogen) for all stocks.

-

Store in single-use aliquots (e.g., 20

L) to avoid repeated opening. -

Tip: If you see "wet" DMSO (droplets on the vial wall), discard it.

-

-

Recovery (If precipitation occurs):

-

Do NOT just vortex.

-

Heat: Warm the vial to 37°C (water bath) for 10 minutes. This provides the enthalpy needed to break the crystal lattice.

-

Sonicate: Sonicate at 40 kHz for 15 minutes. This degasses the solvent (removing nucleation sites) and provides mechanical energy to disperse aggregates.

-

Module 3: Advanced Solubilization (Additives & pH)

The Problem: The compound is insoluble in DMSO even at low concentrations (e.g., <10 mM).

The Science (Causality): Thiazoles are weak bases (Nitrogen lone pair). If the crystal lattice energy is too high, neutral DMSO cannot overcome it. We must alter the chemical state or the solvent matrix.

Table 1: Solubilization Matrix for Thiazoles

| Strategy | Agent | Mechanism | Protocol Note |

| Cosolvent | PEG-400 | Disrupts water structure; amphiphilic polymer wraps hydrophobic drugs. | Replace 10-50% of water volume with PEG-400. |

| Surfactant | Tween 80 | Forms micelles that encapsulate the thiazole. | Use at 0.1% - 1.0% in the final assay buffer. |

| Acidification | HCl / TFA | Protonates the Thiazole Nitrogen ( | Add equimolar acid to DMSO stock (see below). |

| Complexation | HP- | Hydroxypropyl- | Requires 24h stirring; best for in vivo formulation. |

Protocol: The "Acid Shift" (For stubborn basic thiazoles) Use this only if your downstream assay is buffered (e.g., PBS, HEPES).

-

Calculate the molarity of your thiazole.

-

Add 1.0 - 1.1 equivalents of 1M HCl (or TFA) directly to the DMSO/Thiazole suspension.

-

Vortex and heat to 37°C.

-

Why: This converts the neutral thiazole into a thiazolium salt, which is highly polar and soluble.

-

Caution: Ensure the final dilution into assay media does not drop the pH below the tolerance of your enzyme/cells.

Visualization: Troubleshooting Decision Tree

Caption: Decision tree for isolating the root cause of insolubility—distinguishing between stock failure and dilution shock.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave my DMSO to sterilize it?

A: No. Autoclaving causes partial decomposition of DMSO into dimethyl sulfide (toxic/odorous) and sulfones. Use 0.2

Q2: My thiazole stock turned yellow over time. Is it safe to use? A: Likely not. Thiazoles can be sensitive to oxidation, and DMSO can act as a mild oxidant (Swern oxidation mechanism) over long periods, especially if water is present. Check purity via LC-MS. If the yellowing correlates with precipitation, discard the stock.

Q3: What is the maximum DMSO concentration for cell-based assays? A: Generally 0.1% to 0.5% (v/v) . Most mammalian cells tolerate 0.5% for short periods (24-48h). However, for sensitive primary cells or kinase assays, aim for <0.1%. Always run a "DMSO-only" vehicle control to normalize data.

References

-

Balakin, K. V., et al. (2004). "Property-based design of kinase inhibitors: thiazole derivatives." Current Medicinal Chemistry. Link

-

Way, L. (2005). "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Technical Notes. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 5: Solubility. Elsevier. Link

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

-

Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. "Dimethyl Sulfoxide."[2][3][4][5][6][7][8][9] Pharmaceutical Press. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ziath.com [ziath.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Side Reactions During Thiazole Carboxylate Hydrolysis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a critical synthetic step: the hydrolysis of thiazole carboxylates. The thiazole scaffold is a privileged structure in medicinal chemistry, and successful, high-yield synthesis is paramount.[1][2][3][4][5] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize common side reactions encountered during this transformation.

Introduction: The Challenge of Thiazole Carboxylate Hydrolysis

The hydrolysis of a thiazole carboxylate to its corresponding carboxylic acid is a fundamental transformation in the synthesis of many biologically active molecules. While seemingly straightforward, this reaction can be plagued by a number of side reactions that can significantly lower the yield and purity of the desired product. The inherent electronic nature of the thiazole ring, combined with the reaction conditions required for ester cleavage, creates a delicate balance that must be carefully managed.

This guide will delve into the common pitfalls of thiazole carboxylate hydrolysis and provide actionable strategies to mitigate these issues, ensuring the integrity of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrolysis of thiazole carboxylates. Each issue is presented with potential causes and step-by-step solutions to get your reaction back on track.

Issue 1: Low Yield of the Desired Carboxylic Acid with Evidence of Ring Degradation

Symptoms:

-

Low isolated yield of the thiazole carboxylic acid.

-

Complex mixture of byproducts observed by TLC or LC-MS.

-

Presence of acyclic impurities.

Potential Cause: Thiazole Ring Opening

The thiazole ring can be susceptible to cleavage under harsh hydrolytic conditions, particularly with strong bases. The C2 position of the thiazole ring is the most electron-deficient and vulnerable to nucleophilic attack.[6] Under basic conditions, hydroxide ions can attack the C2 carbon, leading to ring opening and the formation of various degradation products.

Solutions:

-

Milder Reaction Conditions:

-

Lower the Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of ring opening.

-

Use a Weaker Base: Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using milder bases such as lithium hydroxide (LiOH) or alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in a mixed aqueous/organic solvent system.[7]

-

Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using an appropriate esterase can be a highly selective and mild alternative.[8]

-

-

Solvent System Optimization:

-

A common solvent system for hydrolysis is a mixture of THF, methanol, and water.[7] The ratio of these solvents can be adjusted to optimize the solubility of the starting material and the rate of hydrolysis while minimizing side reactions.

-

-

Careful pH Control During Workup:

-

During the acidic workup to protonate the carboxylate, avoid strongly acidic conditions for extended periods. It is advisable to adjust the pH to a value that ensures the precipitation of the carboxylic acid while minimizing acid-catalyzed degradation. A pH range of 1.5-2.5 is often optimal for the precipitation of thiazole carboxylic acids.[9]

-

Issue 2: Formation of a Decarboxylated Byproduct

Symptoms:

-

Observation of a significant amount of the corresponding thiazole (lacking the carboxyl group) in the crude reaction mixture.

-

Gas evolution (CO₂) may be observed during the reaction or workup.

Potential Cause: Decarboxylation of the Thiazole Carboxylic Acid